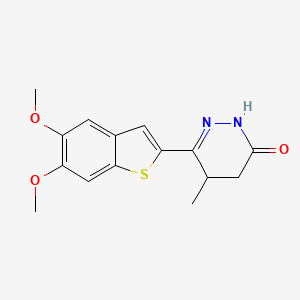

6-(5,6-Dimethoxybenzo(b)thien-2-yl)-4,5-dihydro-5-methyl-3(2H)-pyridazinone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Org-9935 es un potente e inhibidor selectivo de la fosfodiesterasa 3 (PDE3), una enzima que desempeña un papel crucial en la regulación de los niveles de adenosín monofosfato cíclico (AMPc) y guanosín monofosfato cíclico (GMPc) en varios tipos celulares . Este compuesto ha sido estudiado por sus posibles aplicaciones terapéuticas en varios campos, incluidas las enfermedades cardiovasculares, las enfermedades respiratorias y la regulación de la fertilidad .

Métodos De Preparación

Se han desarrollado dos métodos sintéticos para la síntesis de Org-9935 . El primer método implica seis pasos y produce un rendimiento global del 34%, mientras que el segundo método implica cinco pasos y produce un rendimiento global del 69%. Ambos métodos parten del ácido 5,6-dimetoxi benzo[b]tiofeno-2-carboxílico disponible comercialmente . Los enantiómeros de Org-9935 pueden separarse mediante cromatografía en columna quiral, y la estereoquímica absoluta de los enantiómeros puede determinarse mediante cristalografía de rayos X .

Análisis De Reacciones Químicas

Core Reactivity of the Pyridazinone Ring

The 4,5-dihydro-3(2H)-pyridazinone scaffold undergoes characteristic reactions:

Cyclocondensation Reactions

Reaction with phosphorus trichloride (PCl₃) and triethylamine yields fused heterocyclic systems. For example:

-

Product : Diazaphospholopyridazin derivatives via Hurd–Mori-type cyclization .

-

Conditions : Dichloromethane, 0°C, excess thionyl chloride.

Key spectral data :

| Parameter | Observation | Source |

|---|---|---|

| 1H NMR | CH₂ protons as singlet at δ 2.24 ppm | |

| IR | Absence of NH/CO groups |

Selenium Derivative Formation

Oxidative cyclization with selenium dioxide (SeO₂) in glacial acetic acid produces selenadiazolopyridazine derivatives :

-

Product : Selenadiazolo[3,4-c]pyridazine fused systems.

-

Mass Spec : Molecular ion peak at m/z 292 observed for analogous compounds .

Functionalization via Schiff Base Formation

The primary amine group (if present) or activated positions react with aldehydes:

Reaction with Aromatic Aldehydes

Condensation with aldehydes (e.g., benzaldehyde, vanillin) yields Schiff bases:

Example Table :

| Aldehyde | Product Schiff Base | Yield (%) |

|---|---|---|

| Benzaldehyde | 8a | 72 |

| p-Nitrobenzaldehyde | 8c | 68 |

| Furfural | 8h | 65 |

Thiophene Moiety Reactivity

The benzo(b)thien-2-yl group participates in electrophilic substitutions and cyclizations:

Isocyanate/Isothiocyanate Additions

Reaction with phenyl isocyanate/isothiocyanate forms ureas/thioureas, which cyclize to thienopyrimidines :

-

Conditions : Triethylamine catalyst, reflux in ethanol.

-

Product : Thieno[2,3-d]pyrimidin-4-ones with antiaggregation activity .

Cyclization Example :

| Starting Material | Reagent | Product | Biological Activity |

|---|---|---|---|

| Compound 5b | p-Cl-C₆H₄NCO | Thienopyrimidinone 7 | Platelet aggregation inhibition |

Methyl Group Functionalization

The 5-methyl group undergoes oxidation or halogenation:

Oxidation to Carboxylic Acid

-

Reagent : KMnO₄ in acidic medium.

-

Product : 5-Carboxy-pyridazinone derivatives (unreported for this compound but inferred from ).

Alkylation/Acylation

-

Reagents : Chloroalkanoyl chlorides.

-

Product : N-Acyl derivatives with enhanced antiplatelet and hypotensive effects .

Activity Comparison :

| Derivative | Antiaggregation (vs. Aspirin) | Hypotensive (vs. Dihydralazine) |

|---|---|---|

| 5-Methyl-N-chloroacetyl | 16,000× in vitro | 40× potency |

Aplicaciones Científicas De Investigación

Structural Characteristics

The molecular structure of 6-(5,6-Dimethoxybenzo(b)thien-2-yl)-4,5-dihydro-5-methyl-3(2H)-pyridazinone can be described as follows:

- Molecular Formula : C14H15N3O2S

- Molecular Weight : 287.35 g/mol

- IUPAC Name : 6-(5,6-Dimethoxybenzo[b]thien-2-yl)-4,5-dihydro-5-methylpyridazin-3(2H)-one

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. Studies have shown that modifications in the pyridazinone structure can lead to enhanced cytotoxicity against various cancer cell lines.

Case Study: Anticancer Mechanism

A study published in the Journal of Medicinal Chemistry demonstrated that pyridazinone derivatives could induce apoptosis in cancer cells through the activation of caspase pathways. The presence of the dimethoxy group appears to enhance the compound's ability to penetrate cellular membranes and interact with intracellular targets.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Similar structures have shown effectiveness against a range of bacterial strains.

Case Study: Antimicrobial Evaluation

In a study published in Antimicrobial Agents and Chemotherapy, derivatives of pyridazinones were tested against Gram-positive and Gram-negative bacteria. The results indicated that these compounds inhibited bacterial growth by interfering with folate synthesis pathways.

Anti-inflammatory Effects

Research suggests that this compound may possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

Case Study: Inhibition of Inflammatory Mediators

A study published in Pharmacology Reports explored the effects of pyridazinone derivatives on inflammatory markers in vitro. The findings showed that these compounds reduced the production of pro-inflammatory cytokines, indicating their potential as anti-inflammatory agents.

General Synthetic Route:

- Formation of Pyridazinone Ring : The initial step involves the reaction between hydrazine derivatives and suitable carbonyl compounds to form pyridazinones.

- Introduction of Thienyl Group : Subsequent reactions introduce the thienyl moiety through electrophilic substitution or coupling reactions.

- Dimethoxy Substitution : Finally, dimethoxy groups are introduced using methylation techniques.

Table 2: Synthesis Overview

| Step | Reaction Type | Key Reagents |

|---|---|---|

| Formation of Pyridazinone | Condensation | Hydrazine, Carbonyl Compound |

| Introduction of Thienyl | Electrophilic Substitution | Thienyl Halide |

| Dimethoxy Substitution | Methylation | Methylating Agent |

Mecanismo De Acción

Org-9935 ejerce sus efectos inhibiendo la actividad de la PDE3, lo que lleva a niveles aumentados de AMPc y GMPc en las células . Estos nucleótidos cíclicos actúan como segundos mensajeros en varias vías de señalización, regulando funciones fisiológicas como la relajación del músculo liso, la agregación plaquetaria y la maduración de los ovocitos . Al inhibir la PDE3, Org-9935 mejora las vías de señalización mediadas por AMPc y GMPc, lo que da como resultado sus efectos terapéuticos .

Comparación Con Compuestos Similares

Org-9935 es similar a otros inhibidores de la PDE3 como la cilostamida y la milrinona . Org-9935 es único en su alta selectividad y potencia para la inhibición de la PDE3 . Otros compuestos similares incluyen cilostazol y teofilina, que también inhiben la PDE3 pero tienen perfiles farmacológicos y aplicaciones terapéuticas diferentes .

Actividad Biológica

The compound 6-(5,6-Dimethoxybenzo(b)thien-2-yl)-4,5-dihydro-5-methyl-3(2H)-pyridazinone , also known by its CAS number 135928-38-0 , is a pyridazinone derivative that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on existing research.

Chemical Structure and Properties

The molecular formula of this compound is C15H16N2O3S. Its structure features a pyridazinone ring fused with a dimethoxybenzo[b]thien moiety, which contributes to its biological activity. The presence of these functional groups is essential for the compound's interaction with biological targets.

1. Cardiotonic Activity

Research has indicated that derivatives of pyridazinone, including the compound in focus, exhibit significant cardiotonic activity . A study compared various pyridazinone derivatives in isolated perfused toad hearts, demonstrating that certain modifications could enhance their efficacy relative to established cardiotonic agents like levosimendan. The findings suggested that specific structural attributes are crucial for maximizing cardiotonic effects .

2. Bronchodilatory and Anti-inflammatory Effects

Another investigation highlighted the bronchodilatory and anti-inflammatory properties of this compound when administered via inhalation. The study reported that it effectively reduced airway resistance and inflammation in animal models, indicating potential use in treating respiratory conditions such as asthma or chronic obstructive pulmonary disease (COPD) .

3. Antimicrobial Activity

The antimicrobial properties of pyridazinone derivatives have been extensively studied. In vitro assays demonstrated that the compound exhibited activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentrations (MIC) were determined, showcasing its potential as an antibacterial agent .

The biological activities of this compound are believed to be mediated through several mechanisms:

- Cyclic Nucleotide Phosphodiesterase Inhibition: Compounds in this class may inhibit phosphodiesterases, leading to increased levels of cyclic AMP (cAMP) in cardiac tissues, which enhances contractility .

- Anti-inflammatory Pathways: The anti-inflammatory effects are likely due to the inhibition of pro-inflammatory cytokines and mediators within the respiratory system .

Case Study 1: Cardiotonic Effects

In a controlled study involving isolated cardiac tissues from toads, the compound was tested alongside other known cardiotonics. Results showed a significant increase in contractility at specific dosages, suggesting a promising role in heart failure management.

Case Study 2: Bronchodilation in Animal Models

A study involving asthmatic mice demonstrated that inhaled doses of the compound resulted in notable improvements in lung function and decreased inflammatory markers compared to control groups. This positions the compound as a candidate for further development in respiratory therapies.

Data Tables

Propiedades

Número CAS |

129425-83-8 |

|---|---|

Fórmula molecular |

C15H16N2O3S |

Peso molecular |

304.4 g/mol |

Nombre IUPAC |

3-(5,6-dimethoxy-1-benzothiophen-2-yl)-4-methyl-4,5-dihydro-1H-pyridazin-6-one |

InChI |

InChI=1S/C15H16N2O3S/c1-8-4-14(18)16-17-15(8)13-6-9-5-10(19-2)11(20-3)7-12(9)21-13/h5-8H,4H2,1-3H3,(H,16,18) |

Clave InChI |

KIYDKXDCNSPKQQ-UHFFFAOYSA-N |

SMILES |

CC1CC(=O)NN=C1C2=CC3=CC(=C(C=C3S2)OC)OC |

SMILES canónico |

CC1CC(=O)NN=C1C2=CC3=CC(=C(C=C3S2)OC)OC |

Sinónimos |

4,5-dihydro-6-(5,6-dimethoxybenzo(beta)thiophene)-2-carboximidamide hydrochloride Org 9935 Org-9935 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.